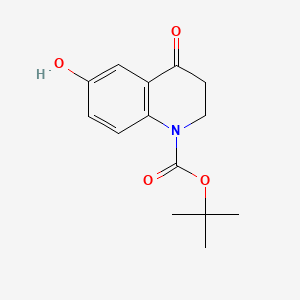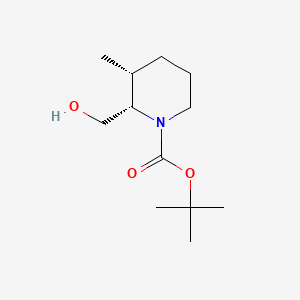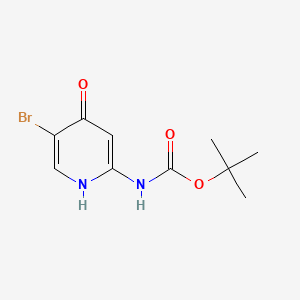
tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, also known as 6-OH-TQC, is an organic compound belonging to the class of quinoline carboxylates. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 6-OH-TQC is most commonly used as a reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel heterocyclic compounds, such as quinoline derivatives, and in the study of the reactivity of quinoline carboxylates.
Mécanisme D'action
The mechanism of action of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is not well understood. However, it is believed that the oxidation of tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide results in the formation of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, which then acts as a catalyst in the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate are not well understood. However, it is believed that tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. In addition, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle. However, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has some limitations. For example, it is not very soluble in water and has a relatively low boiling point, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate could focus on developing new synthetic methods for its production and exploring its potential applications in other areas. Additionally, further research could be conducted to gain a better understanding of its biochemical and physiological effects, as well as its potential therapeutic applications. Other areas of research could include the development of new catalysts based on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate and the study of its reactivity with other organic compounds.
Méthodes De Synthèse
Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is typically synthesized through a two-step reaction involving the condensation of 2-aminobenzophenone and tert-butyl acetate, followed by oxidation of the resulting tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide. The condensation reaction is carried out in an inert atmosphere at a temperature of 120-140°C, while the oxidation reaction is usually done at room temperature.
Propriétés
IUPAC Name |
tert-butyl 6-hydroxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAWHAAZFXAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)



![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)